1,2,4-Trioxolane, 3-phenyl-
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Overview
Description
1,2,4-Trioxolane, 3-phenyl- is an organic compound with the molecular formula C8H8O3. It belongs to the class of trioxolanes, which are cyclic organic peroxides containing a three-membered ring with two oxygen atoms and one carbon atom. The 3-phenyl substitution refers to the presence of a phenyl group attached to the third carbon of the trioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trioxolanes can be synthesized through a variety of methods. One common approach involves the ozonolysis of alkenes, followed by cyclization with carbonyl compounds. For 3-phenyl-1,2,4-trioxolane, a typical synthetic route includes the ozonolysis of styrene to form a carbonyl oxide intermediate, which then undergoes [3+2] cycloaddition with benzaldehyde to yield the desired trioxolane .
Industrial Production Methods
The key factors in industrial production would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safe handling of reactive intermediates and ozone .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trioxolanes, including 3-phenyl-1,2,4-trioxolane, undergo various chemical reactions, such as:
Oxidation: The peroxide bond in trioxolanes makes them susceptible to oxidation reactions.
Reduction: Trioxolanes can be reduced under specific conditions, often involving metal catalysts or reducing agents.
Substitution: The phenyl group in 3-phenyl-1,2,4-trioxolane can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and ozone.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-phenyl-1,2,4-trioxolane with ozone can lead to the formation of ketones and other oxygenated products .
Scientific Research Applications
1,2,4-Trioxolanes, including 3-phenyl-1,2,4-trioxolane, have several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-trioxolanes, including 3-phenyl-1,2,4-trioxolane, often involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. This process can be triggered by the presence of ferrous iron (Fe2+), leading to the formation of carbon-centered radicals and subsequent oxidative damage to biological molecules . In the context of antimalarial activity, the ROS generated by trioxolanes can damage the parasite’s cellular components, leading to its death .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trioxane: Another class of cyclic peroxides with similar structural features but different substitution patterns.
Artemisinin: A well-known antimalarial compound that contains a 1,2,4-trioxane ring system.
Arterolane: A synthetic trioxolane derivative with potent antimalarial activity.
Uniqueness
3-phenyl-1,2,4-trioxolane is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the phenyl group can enhance its stability and modify its interaction with biological targets compared to other trioxolanes .
Properties
CAS No. |
23253-30-7 |
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Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-phenyl-1,2,4-trioxolane |
InChI |
InChI=1S/C8H8O3/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-5,8H,6H2 |
InChI Key |
XNTUDDFWOBWITE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(OO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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